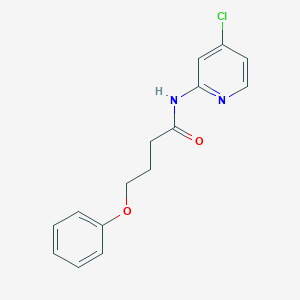![molecular formula C15H15NO2S2 B7629023 N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thioacetamide family and has been shown to exhibit promising biological activity.
Mechanism of Action
The exact mechanism of action of N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide exhibits potent biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and exhibit antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the key advantages of using N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide in lab experiments is its potent biological activity. This compound has been shown to exhibit significant effects at low concentrations, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide. Some of the key areas of interest include exploring its potential as a cancer therapy, investigating its anti-inflammatory activity in more detail, and examining its antimicrobial properties against a wider range of pathogens. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for large-scale production.
Synthesis Methods
The synthesis of N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenyl sodium. This intermediate is then reacted with 2-phenylacetyl chloride to form 2-phenylsulfanylacetylthiophene. The final step involves the reaction of this intermediate with acetic anhydride to produce N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide.
Scientific Research Applications
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include cancer treatment, anti-inflammatory activity, and antimicrobial properties.
properties
IUPAC Name |
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-11(17)16-9-13-7-8-15(20-13)14(18)10-19-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWDSOAWHFRDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)
![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)


![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
